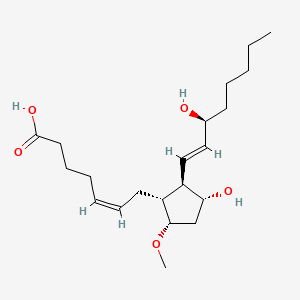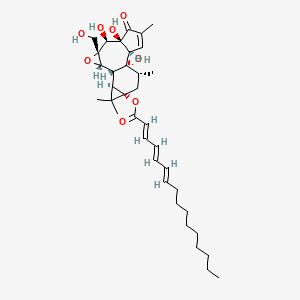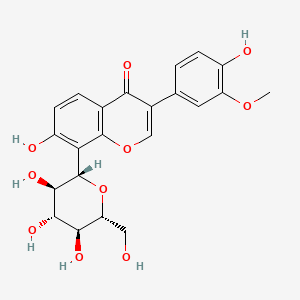
(E)-2-amino-5-chloropent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-amino-5-chloropent-4-enoic acid is a synthetic amino acid derivative with the molecular formula C5H8ClNO2. This compound is characterized by the presence of a chlorine atom attached to the pentenoic acid backbone, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-5-chloropent-4-enoic acid typically involves the chlorination of 2-amino-4-pentenoic acid. One common method is the reaction of 2-amino-4-pentenoic acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position . The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-amino-5-chloropent-4-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Addition Reactions: The double bond in the pentenoic acid moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom with an amine group can yield amino derivatives, while oxidation can produce carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
(E)-2-amino-5-chloropent-4-enoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug precursors, is ongoing.
Wirkmechanismus
The mechanism by which (E)-2-amino-5-chloropent-4-enoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atom and the amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-pentenoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-amino-5-chloro-4-pentenoic acid: Similar structure but with the chlorine atom at a different position, leading to different reactivity and applications.
Uniqueness
(E)-2-amino-5-chloropent-4-enoic acid is unique due to the specific positioning of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in synthetic chemistry and research applications where selective reactivity is required.
Eigenschaften
CAS-Nummer |
5452-26-6 |
|---|---|
Molekularformel |
C5H8ClNO2 |
Molekulargewicht |
149.57 g/mol |
IUPAC-Name |
(E)-2-amino-5-chloropent-4-enoic acid |
InChI |
InChI=1S/C5H8ClNO2/c6-3-1-2-4(7)5(8)9/h1,3-4H,2,7H2,(H,8,9)/b3-1+ |
InChI-Schlüssel |
QAHGWXYRQRKWSN-HNQUOIGGSA-N |
SMILES |
C(C=CCl)C(C(=O)O)N |
Isomerische SMILES |
C(/C=C/Cl)C(C(=O)O)N |
Kanonische SMILES |
C(C=CCl)C(C(=O)O)N |
Synonyme |
2-A-5-Cl-4-PA 2-amino-5-chloro-4-pentenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1232474.png)
![Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)-](/img/structure/B1232479.png)



![1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B1232484.png)




![N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B1232489.png)
